molecular formula C12H12BrN B6210806 4-bromo-8-(propan-2-yl)quinoline CAS No. 1603580-96-6

4-bromo-8-(propan-2-yl)quinoline

Cat. No. B6210806
CAS RN: 1603580-96-6
M. Wt: 250.1
InChI Key:
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Description

4-Bromo-8-(propan-2-yl)quinoline, also known as 4-Bromo-8-propylquinoline, is an organic compound belonging to the quinoline family. It is a colourless solid that is insoluble in water and has a melting point of 155-157°C. This compound has been used in various scientific research applications, including as a fluorescent dye and as a reagent in organic synthesis. In

Scientific Research Applications

4-Bromo-8-(propan-2-yl)quinoline has a wide range of scientific research applications. It has been used as a fluorescent dye for the detection of DNA and RNA, as well as for the detection of proteins and other biomolecules. It has also been used as a reagent in organic synthesis, as a fluorescent label for the determination of protein-protein interactions, and as a fluorescent probe for the determination of enzyme activity.

Mechanism of Action

4-Bromo-8-(propan-2-yl)quinoline has a unique mechanism of action. It is able to interact with DNA, RNA, and proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions allow the compound to bind to the target molecules and modulate their activity.
Biochemical and Physiological Effects
4-Bromo-8-(propan-2-yl)quinoline has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can modulate the activity of enzymes, proteins, and other biomolecules. In vivo studies have shown that the compound can modulate the activity of various genes and pathways, as well as affect the expression of various proteins and other biomolecules.

Advantages and Limitations for Lab Experiments

4-Bromo-8-(propan-2-yl)quinoline has several advantages and limitations for lab experiments. One of its major advantages is that it is relatively non-toxic and can be used in a wide range of applications. Additionally, it has a high fluorescence quantum yield, which makes it an ideal fluorescent probe for various applications. However, it is not soluble in water, which can limit its use in some experiments.

Future Directions

There are several potential future directions for 4-Bromo-8-(propan-2-yl)quinoline. One potential direction is to further explore its use as a fluorescent probe for the detection of biomolecules. Additionally, it could be used as a fluorescent label for the determination of protein-protein interactions. Finally, it could be used to study the role of small molecules in modulating gene expression and the activity of enzymes and proteins.

Synthesis Methods

4-Bromo-8-(propan-2-yl)quinoline can be synthesized through a three-step reaction. The first step involves the reaction of 4-bromo-8-chloroquinoline with propan-2-ol in the presence of a base catalyst, such as potassium carbonate, to form 4-bromo-8-propylquinoline. The second step involves the reaction of 4-bromo-8-propylquinoline with acetic anhydride to form 4-bromo-8-(propan-2-yl)quinoline. The third step involves the reaction of 4-bromo-8-(propan-2-yl)quinoline with hydrochloric acid to form 4-bromo-8-chloroquinoline, which is then recycled back to the first step.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-bromo-8-(propan-2-yl)quinoline can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-3-nitroaniline", "propionaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "hydrobromic acid", "sodium hydroxide", "potassium carbonate", "toluene", "diethyl ether", "water" ], "Reaction": [ "Step 1: Nitration of 2-methyl-3-nitroaniline with nitric acid in sulfuric acid to yield 2-methyl-3-nitroaniline-4-sulfonic acid", "Step 2: Reduction of 2-methyl-3-nitroaniline-4-sulfonic acid with sodium borohydride in the presence of acetic acid to yield 2-methyl-3-aminophenol", "Step 3: Condensation of 2-methyl-3-aminophenol with propionaldehyde in the presence of acetic acid to yield 2-methyl-3-(prop-2-en-1-yl)quinoline", "Step 4: Bromination of 2-methyl-3-(prop-2-en-1-yl)quinoline with hydrobromic acid in acetic acid to yield 4-bromo-2-methyl-3-(prop-2-en-1-yl)quinoline", "Step 5: Alkylation of 4-bromo-2-methyl-3-(prop-2-en-1-yl)quinoline with ethyl acetoacetate in the presence of potassium carbonate and toluene to yield 4-bromo-8-(ethoxycarbonyl)-2-methylquinoline", "Step 6: Deprotection of 4-bromo-8-(ethoxycarbonyl)-2-methylquinoline with sodium hydroxide in water to yield 4-bromo-8-hydroxy-2-methylquinoline", "Step 7: Alkylation of 4-bromo-8-hydroxy-2-methylquinoline with isopropyl bromide in the presence of potassium carbonate and diethyl ether to yield 4-bromo-8-(propan-2-yl)quinoline" ] }

CAS RN

1603580-96-6

Product Name

4-bromo-8-(propan-2-yl)quinoline

Molecular Formula

C12H12BrN

Molecular Weight

250.1

Purity

95

Origin of Product

United States

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